molecular formula C18H14N2O5S2 B2610614 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896288-15-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2610614
CAS RN: 896288-15-6
M. Wt: 402.44
InChI Key: NHAFCBDTQUTTBV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BIX-01294 has been found to inhibit histone methyltransferase G9a, which is involved in the epigenetic regulation of gene expression.

Scientific Research Applications

Antimalarial Applications

Research has demonstrated the efficacy of sulfonamide derivatives, including those similar to the specified compound, in inhibiting Plasmodium falciparum, which causes malaria. These compounds have shown significant in vitro antimalarial activity, characterized by low IC50 values, indicating their potential as antimalarial agents. Additionally, molecular docking studies have highlighted their ability to bind effectively to malaria parasite enzymes, suggesting a promising approach for novel antimalarial drug development (Fahim & Ismael, 2021).

Anticancer Activity

A series of substituted benzamides, including structures akin to the query compound, have been synthesized and evaluated against various cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, surpassing the reference drug etoposide in certain cases. This highlights the potential of such compounds in cancer therapy, offering a foundation for further investigation into their mechanisms of action and therapeutic efficacy (Ravinaik et al., 2021).

Antifungal and Antimicrobial Properties

Derivatives of N-(thiazol-2-yl)benzamide have been explored for their antifungal and antimicrobial activities. Studies have shown that certain compounds within this class exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents, which could address the growing concern of antimicrobial resistance (Sych et al., 2019).

Supramolecular Gelation

Research into N-(thiazol-2-yl) benzamide derivatives has also uncovered their ability to form supramolecular gels. These gels exhibit interesting properties such as good stability and low minimum gelator concentration (MGC), driven by π-π interaction and hydrogen bonding. Such materials have potential applications in drug delivery systems, tissue engineering, and as scaffolds for various biochemical processes (Yadav & Ballabh, 2020).

Glucokinase Activation

Novel benzamide derivatives have been identified as potent and orally bioavailable glucokinase activators. These activators play a crucial role in regulating glucose metabolism, offering a therapeutic strategy for managing type 2 diabetes mellitus. The discovery of such compounds underscores the potential of benzamide derivatives in developing new treatments for metabolic diseases (Iino et al., 2009).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-27(22,23)13-4-2-3-12(7-13)17(21)20-18-19-14(9-26-18)11-5-6-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAFCBDTQUTTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

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